Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Biologically Active Compounds
Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is an important intermediate in synthesizing biologically active compounds. For instance, it's used in the synthesis of crizotinib, a drug used for treating certain types of lung cancer (Kong et al., 2016). Similarly, it is involved in the production of omisertinib (AZD9291), a medication for non-small cell lung cancer (Zhao et al., 2017).
Advanced Material Synthesis
The compound plays a role in advanced materials science, particularly in the production of polymers. For example, it's used in creating heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence brightness in nanoparticle applications (Fischer et al., 2013). It also contributes to the development of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units, which are used in a variety of applications including electronics and coatings (Welterlich et al., 2012).
Crystallographic and Structural Analysis
This compound is also significant in crystallographic studies. For example, its derivatives have been used to understand molecular structures through X-ray diffraction, and the data obtained has been corroborated with Density Functional Theory (DFT) calculations (Chen et al., 2021). Such research aids in understanding the molecular geometry, electron distribution, and interactions within compounds, which is fundamental in the field of materials science and drug design.
properties
IUPAC Name |
tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHSXDVZHLLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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